Cas no 2228583-41-1 (2-1-(1-phenylcyclopropyl)cyclobutylacetic acid)

2-1-(1-Phenylcyclopropyl)cyclobutylacetic acid is a specialized organic compound featuring a unique cyclopropyl-cyclobutyl backbone with a phenyl substituent and an acetic acid functional group. This structure imparts distinct steric and electronic properties, making it valuable as an intermediate in pharmaceutical synthesis and fine chemical applications. The rigid cyclopropyl and cyclobutyl rings contribute to conformational constraints, which can enhance binding affinity in drug design. The carboxylic acid moiety allows for further derivatization, facilitating its use in coupling reactions or salt formation. Its well-defined molecular architecture supports precise modifications, making it suitable for research in medicinal chemistry and material science. High purity and stability are key advantages for laboratory and industrial use.
2-1-(1-phenylcyclopropyl)cyclobutylacetic acid structure
2228583-41-1 structure
Product name:2-1-(1-phenylcyclopropyl)cyclobutylacetic acid
CAS No:2228583-41-1
MF:C15H18O2
MW:230.302224636078
CID:6004924
PubChem ID:165970117

2-1-(1-phenylcyclopropyl)cyclobutylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid
    • EN300-1860530
    • 2228583-41-1
    • 2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
    • Inchi: 1S/C15H18O2/c16-13(17)11-14(7-4-8-14)15(9-10-15)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17)
    • InChI Key: NNCBOCSZNLFFEL-UHFFFAOYSA-N
    • SMILES: OC(CC1(CCC1)C1(C2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 230.130679813g/mol
  • Monoisotopic Mass: 230.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 37.3Ų

2-1-(1-phenylcyclopropyl)cyclobutylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1860530-5.0g
2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
2228583-41-1
5g
$3935.0 2023-05-23
Enamine
EN300-1860530-0.25g
2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
2228583-41-1
0.25g
$1249.0 2023-09-18
Enamine
EN300-1860530-10.0g
2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
2228583-41-1
10g
$5837.0 2023-05-23
Enamine
EN300-1860530-1.0g
2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
2228583-41-1
1g
$1357.0 2023-05-23
Enamine
EN300-1860530-0.05g
2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
2228583-41-1
0.05g
$1140.0 2023-09-18
Enamine
EN300-1860530-0.5g
2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
2228583-41-1
0.5g
$1302.0 2023-09-18
Enamine
EN300-1860530-0.1g
2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
2228583-41-1
0.1g
$1195.0 2023-09-18
Enamine
EN300-1860530-2.5g
2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
2228583-41-1
2.5g
$2660.0 2023-09-18
Enamine
EN300-1860530-10g
2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
2228583-41-1
10g
$5837.0 2023-09-18
Enamine
EN300-1860530-1g
2-[1-(1-phenylcyclopropyl)cyclobutyl]acetic acid
2228583-41-1
1g
$1357.0 2023-09-18

Additional information on 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid

Introduction to 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid (CAS No. 2228583-41-1)

2-1-(1-phenylcyclopropyl)cyclobutylacetic acid (CAS No. 2228583-41-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropyl and cyclobutyl moieties, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The molecular structure of 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid is composed of a cyclobutyl ring attached to an acetic acid group, with a phenyl-substituted cyclopropyl moiety. This intricate arrangement of functional groups imparts specific chemical and physical properties that are crucial for its biological activity. The cyclopropyl ring, in particular, is known for its rigidity and strain, which can influence the compound's interactions with biological targets.

Recent studies have focused on the pharmacological properties of 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid. One notable area of research involves its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid may have therapeutic potential in the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid has also shown promise in neurodegenerative disease research. Preclinical studies have indicated that this compound can modulate the activity of certain neurotransmitter systems, particularly those involving glutamate and GABA. This modulation may help to reduce neuronal damage and improve cognitive function in conditions such as Alzheimer's disease and Parkinson's disease.

The safety profile of 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid is another critical aspect of its evaluation. Toxicology studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In terms of drug development, the synthesis and purification of 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid have been optimized to ensure high yields and purity levels. Various synthetic routes have been explored, with some methods focusing on the use of transition-metal catalysts to enhance efficiency and reduce environmental impact. These advancements in synthetic chemistry are crucial for scaling up production and making the compound more accessible for clinical trials.

The pharmacokinetic properties of 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid have also been studied extensively. Research has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It exhibits good oral bioavailability and a relatively long half-life, which are desirable attributes for a potential therapeutic agent.

In conclusion, 2-1-(1-phenylcyclopropyl)cyclobutylacetic acid (CAS No. 2228583-41-1) represents a promising candidate in the development of new therapeutic agents for various diseases. Its unique molecular structure and diverse biological activities make it an exciting subject for ongoing research. As more data from clinical trials become available, the full potential of this compound will likely be realized, potentially leading to significant advancements in medical treatment options.

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